molecular formula C3H2Br3ClO2 B098993 2,2,2-Tribromoethyl chloroformate CAS No. 17182-43-3

2,2,2-Tribromoethyl chloroformate

Cat. No.: B098993
CAS No.: 17182-43-3
M. Wt: 345.21 g/mol
InChI Key: CVIJTVPSUNZYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Tribromoethyl chloroformate is a chemical compound with the molecular formula C3H2Br3ClO2. It is a derivative of chloroformic acid and is characterized by the presence of three bromine atoms and one chloroformate group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Tribromoethyl chloroformate can be synthesized through the reaction of 2,2,2-tribromoethanol with phosgene. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:

[ \text{Br}_3\text{CCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{Br}_3\text{CCH}_2\text{OCOCl} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced equipment and safety protocols to handle the toxic and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Tribromoethyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,2,2-tribromoethanol and carbon dioxide.

    Reduction: It can be reduced to form simpler compounds, although this is less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include various esters, amides, and other derivatives.

    Hydrolysis Products: The primary products of hydrolysis are 2,2,2-tribromoethanol and carbon dioxide.

Scientific Research Applications

2,2,2-Tribromoethyl chloroformate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly for introducing the tribromoethyl group into molecules.

    Biology: The compound can be used in the modification of biomolecules for various studies.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-tribromoethyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can be readily attacked by nucleophiles, leading to the formation of various substitution products. The presence of the tribromoethyl group enhances the reactivity and specificity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Similar in structure but contains chlorine atoms instead of bromine. It is used for similar purposes but has different reactivity and properties.

    2,2,2-Tribromoethanol: A precursor to 2,2,2-tribromoethyl chloroformate, used in various chemical reactions and as an anesthetic in biological studies.

Uniqueness

This compound is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated analogs. This makes it particularly useful in specific synthetic applications where the tribromoethyl group is desired.

Properties

IUPAC Name

2,2,2-tribromoethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br3ClO2/c4-3(5,6)1-9-2(7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIJTVPSUNZYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)(Br)Br)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169170
Record name 2,2,2-Tribromoethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17182-43-3
Record name Carbonochloridic acid, 2,2,2-tribromoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17182-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Tribromoethyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017182433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Tribromoethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-tribromoethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,2-TRIBROMOETHYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57XRT21YO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Tribromoethyl chloroformate
Reactant of Route 2
Reactant of Route 2
2,2,2-Tribromoethyl chloroformate
Reactant of Route 3
Reactant of Route 3
2,2,2-Tribromoethyl chloroformate
Reactant of Route 4
2,2,2-Tribromoethyl chloroformate
Reactant of Route 5
Reactant of Route 5
2,2,2-Tribromoethyl chloroformate
Reactant of Route 6
2,2,2-Tribromoethyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.